Xanomeline
Overview
Description
Xanomeline is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .
Synthesis Analysis
Xanomeline was first synthesized in a collaboration between pharmaceutical firms Eli Lilly and Novo Nordisk . The synthesis of Xanomeline involves the conversion of a precursor to the corresponding quaternary pyridinium iodide by reaction with methyl iodide in acetone, followed by the reduction in the aromatic positively charged heterocyclic ring to the corresponding 1,2,5,6-tetrahydropyridine using sodium borohydride in methanol .
Molecular Structure Analysis
Xanomeline is an achiral and lipophilic small molecule with a molecular weight of 281.4 . Its physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS .
Chemical Reactions Analysis
Xanomeline has structural and pharmacological similarities to the main psychoactive ingredient in betel (areca) nut, arecoline, and the natural muscarinic receptor neurotransmitter, acetylcholine . It acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .
Physical And Chemical Properties Analysis
Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS and its molar mass is 281.42 g·mol−1 .
Scientific Research Applications
1. Schizophrenia Treatment
- Application Summary : Xanomeline-trospium chloride has been used in the treatment of schizophrenia. It is a dual M1/M4 preferring muscarinic receptor agonist with no direct D2 dopamine receptor blocking activity .
- Methods of Application : In a phase 3, double-blind, randomized, placebo-controlled trial, 256 people with schizophrenia were given xanomeline-trospium .
- Results : Xanomeline-trospium was associated with a statistically significant and clinically meaningful reduction in Positive and Negative Syndrome Scale total score compared with placebo .
2. Muscarinic Acetylcholine Receptors Investigation
- Application Summary : Xanomeline-containing bitopic ligands have been used to investigate the conformational transitions in the allosteric vestibule of the M2 muscarinic acetylcholine receptors .
- Methods of Application : Fluorescence resonance energy transfer (FRET) receptor sensors based on muscarinic acetylcholine receptors have been employed to study dual-steric ligands .
- Results : The tertiary amine compounds evidenced a selective activation of M1 mAChRs, while the methyl tetrahydropyridinium salts showed a degree of selectivity for M1 and M4 mAChRs .
3. Alzheimer’s Disease Treatment
Future Directions
properties
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanomeline | |
CAS RN |
131986-45-3 | |
Record name | Xanomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanomeline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanomeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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